Benzoic acid, 3-(5,6-difluoro-2-benzofuranyl)-
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Overview
Description
3-(5,6-difluorobenzofuran-2-yl)benzoic acid is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of the benzofuran ring in this compound makes it a potential candidate for various pharmaceutical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic structures with high yield and fewer side reactions . Another method involves the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes into benzofurans .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and ability to produce high yields. This method has been used to synthesize various benzofuran compounds, including those with anticancer activity .
Chemical Reactions Analysis
Types of Reactions
3-(5,6-difluorobenzofuran-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(5,6-difluorobenzofuran-2-yl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, such as antibacterial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-tumor and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5,6-difluorobenzofuran-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation and viral replication . The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5,6-difluorobenzofuran: A core structure used in the design of liquid crystal compounds.
3,5-difluorobenzoic acid: Another benzofuran derivative with similar chemical properties.
Uniqueness
3-(5,6-difluorobenzofuran-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of the benzofuran ring and benzoic acid moiety makes it a versatile compound for various applications in research and industry.
Biological Activity
Benzoic acid, 3-(5,6-difluoro-2-benzofuranyl)- (CAS Number: 835595-08-9), is a compound belonging to the class of benzofuran derivatives. These compounds are recognized for their diverse biological activities, which include anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. This article explores the biological activity of this specific compound through various research findings and case studies.
Overview of Benzofuran Derivatives
Benzofuran derivatives are characterized by their unique chemical structure, which often contributes to their biological activities. The presence of the benzofuran moiety is linked to a variety of pharmacological effects:
- Antitumor Activity : Many benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines.
- Antibacterial Properties : These compounds have shown effectiveness against a range of bacterial pathogens.
- Antioxidative Effects : They can scavenge free radicals, contributing to their potential in treating oxidative stress-related diseases.
The biological activity of benzoic acid, 3-(5,6-difluoro-2-benzofuranyl)- is primarily attributed to its interaction with specific molecular targets. Research indicates that benzofuran derivatives can inhibit enzymes and proteins involved in cancer cell proliferation and viral replication. For instance, studies have shown that these compounds can modulate signaling pathways associated with cancer growth and metastasis.
Table 1: Biological Activities of Benzoic Acid, 3-(5,6-difluoro-2-benzofuranyl)-
Case Studies
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Antitumor Efficacy :
A study evaluated the cytotoxic effects of various benzofuran derivatives on human ovarian cancer cell lines. The compound demonstrated an IC50 value of approximately 12 μM against A2780 cells, indicating potent anticancer activity. Additionally, it exhibited notable inhibition rates across multiple cancer types including leukemia and melanoma . -
Antibacterial Activity :
In vitro studies have shown that benzoic acid, 3-(5,6-difluoro-2-benzofuranyl)- possesses significant antibacterial properties. It was effective against both Gram-positive and Gram-negative bacterial strains, suggesting its potential as a therapeutic agent in treating bacterial infections . -
Antioxidant Properties :
Research has highlighted the antioxidative capabilities of this compound, where it effectively reduced oxidative stress markers in cellular models. This property is crucial for its application in diseases related to oxidative damage .
Properties
CAS No. |
835595-08-9 |
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Molecular Formula |
C15H8F2O3 |
Molecular Weight |
274.22 g/mol |
IUPAC Name |
3-(5,6-difluoro-1-benzofuran-2-yl)benzoic acid |
InChI |
InChI=1S/C15H8F2O3/c16-11-5-10-6-13(20-14(10)7-12(11)17)8-2-1-3-9(4-8)15(18)19/h1-7H,(H,18,19) |
InChI Key |
FKRWZDXQFKTHKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC3=CC(=C(C=C3O2)F)F |
Origin of Product |
United States |
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